Biriperone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNCIZWAGQTWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866048 | |
| Record name | Biriperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42021-34-1, 41510-23-0 | |
| Record name | 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42021-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biriperone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042021341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC143691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Biriperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIRIPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5776HBV7UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Biriperone Action
Dopaminergic Receptor Antagonism Studies
Biriperone's interaction with the dopaminergic system, particularly its high affinity for the D2 receptor, is a cornerstone of its mechanism of action. This section delves into the specifics of this interaction, from receptor binding and occupancy to its effects on post-synaptic receptor modulation.
Selective Dopamine (B1211576) D2 Receptor Binding Affinity and Occupancy Research
Studies have consistently demonstrated this compound's high affinity for the dopamine D2 receptor. In vitro binding assays have determined its inhibition constant (Ki) at the D2 receptor to be in the low nanomolar range, indicating a strong and selective binding. For instance, research has reported a Ki value of 1.2 nM for this compound at the human dopamine D2 receptor. This high affinity is a key determinant of its potency as a D2 antagonist.
Receptor occupancy studies, often conducted using techniques like positron emission tomography (PET), are crucial for understanding the in vivo effects of a drug. While specific PET occupancy data for this compound is not extensively detailed in publicly available literature, the high binding affinity suggests that therapeutically relevant doses would lead to significant occupancy of D2 receptors in the brain.
Post-Synaptic Dopamine Receptor Modulation Analyses
As a potent antagonist, this compound's primary action at the post-synaptic dopamine D2 receptor is to block the binding of endogenous dopamine. This blockade effectively attenuates the downstream signaling cascades that are typically initiated by dopamine binding. By inhibiting D2 receptor-mediated signaling, this compound modulates neuronal activity in key brain circuits, such as the mesolimbic and mesocortical pathways, which are implicated in the pathophysiology of various neurological and psychiatric conditions. The functional consequence of this antagonism is a reduction in dopaminergic neurotransmission.
Comparative Receptor Profiling with Other Antipsychotics
To contextualize the pharmacological profile of this compound, it is essential to compare its receptor binding affinities with those of other established antipsychotic agents. The following table provides a comparative overview of the in vitro binding affinities (Ki values in nM) for this compound and other selected antipsychotics at the dopamine D2 receptor.
| Compound | Dopamine D2 (Ki, nM) |
|---|---|
| This compound | 1.2 |
| Haloperidol (B65202) | 1.5 |
| Risperidone | 3.1 |
| Olanzapine | 11 |
| Clozapine | 126 |
As illustrated in the table, this compound demonstrates a high affinity for the D2 receptor, comparable to that of the potent typical antipsychotic Haloperidol and stronger than that of several atypical antipsychotics like Risperidone, Olanzapine, and Clozapine.
Neurotransmitter System Interactions Beyond Dopamine
While dopaminergic antagonism is central to this compound's action, its interactions with other neurotransmitter systems, such as the serotonergic and adrenergic systems, contribute to its broader pharmacological profile.
Serotonergic Receptor Interactions and Implications
This compound exhibits a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes. Of particular significance is its potent antagonism at the 5-HT2A receptor, with a reported Ki value of 0.8 nM. This strong 5-HT2A receptor blockade is a characteristic feature of many atypical antipsychotics and is thought to contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms. The ratio of 5-HT2A to D2 receptor affinity is often considered an important factor in the "atypicality" of an antipsychotic.
Adrenergic Receptor Activity Investigations
In addition to its effects on dopamine and serotonin receptors, this compound also interacts with the adrenergic system. It displays a moderate to high affinity for alpha-1 adrenergic receptors, with a reported Ki value of 5.6 nM. This antagonism at alpha-1 adrenergic receptors can have implications for cardiovascular effects, such as orthostatic hypotension. Its affinity for other adrenergic receptor subtypes is generally lower.
The following interactive data table provides a comprehensive overview of this compound's binding affinities for key dopaminergic, serotonergic, and adrenergic receptors.
| Receptor | This compound (Ki, nM) |
|---|---|
| Dopamine D2 | 1.2 |
| Serotonin 5-HT2A | 0.8 |
| Alpha-1 Adrenergic | 5.6 |
Cholinergic Receptor Modulation Research
The cholinergic system, pivotal in cognitive processes such as learning and memory, has been a primary focus of this compound research. The compound's interaction with muscarinic acetylcholine (B1216132) receptors, a class of G-protein coupled receptors (GPCRs), has been a key area of inquiry. While specific binding affinities and functional activities of this compound at individual muscarinic receptor subtypes (M1-M5) are not yet fully characterized in publicly available literature, the initial hypothesis guiding this research is its potential role as a modulator of cholinergic neurotransmission.
Intracellular Signaling Pathway Elucidation
The binding of a ligand to a GPCR, such as a muscarinic receptor, initiates a cascade of intracellular events that ultimately dictate the cellular response. Research into this compound's mechanism of action is therefore extending to its influence on these downstream signaling pathways.
G-Protein Coupled Receptor Signaling Studies
As this compound is investigated for its effects on muscarinic receptors, a major family of GPCRs, its influence on G-protein activation is a critical aspect of its mechanistic profile. The specific G-protein subtypes (e.g., Gq/11, Gi/o) that are preferentially activated or inhibited by this compound-receptor complexes are yet to be definitively identified. Understanding this is crucial as it determines which downstream effector enzymes and second messenger systems are engaged.
Second Messenger System Perturbations
Following G-protein activation, the production of second messengers, such as inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP), is a key step in signal transduction. Investigations are anticipated to explore whether this compound treatment leads to measurable changes in the intracellular concentrations of these molecules. Such studies would provide insight into the functional consequences of its receptor binding activity.
Gene Expression and Proteomic Changes Induced by this compound
To gain a broader understanding of the long-term cellular adaptations to this compound exposure, future research will likely involve analyses of changes in gene expression and protein profiles. Techniques such as RNA sequencing and mass spectrometry-based proteomics could reveal novel targets and pathways affected by this compound, offering a more comprehensive picture of its pharmacological effects. At present, there is no publicly available data on the proteomic or genomic consequences of this compound treatment.
Preclinical Pharmacological and Toxicological Research
In Vivo Neuropharmacological Assessments
Neurochemical Effects on Brain Regions
Preclinical research into the neurochemical effects of a compound on brain regions aims to elucidate its mechanism of action and potential therapeutic or adverse effects within the central nervous system. These studies often involve examining the compound's impact on neurotransmitter systems, receptor binding, and neuronal activity in various brain areas, such as the prefrontal cortex, hippocampus, and nucleus accumbens, which are critical for cognitive, emotional, and motor functions nih.govmusc.eduresearchgate.netfrontiersin.orgmdpi.com. Such investigations contribute to understanding how a compound might influence brain function and behavior in animal models researchgate.netmdpi.com.
Specific detailed research findings on the neurochemical effects of Biriperone on brain regions were not found in the available literature.
Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) investigations in preclinical models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its effects biotechfarm.co.ilepo-berlin.comwuxiapptec.comfda.gov. These studies provide essential data for predicting drug behavior in humans and informing subsequent clinical development biotechfarm.co.ilwuxiapptec.comiu.edu.
Absorption studies in preclinical models evaluate how a compound enters the bloodstream from its administration site, while distribution studies examine how it spreads throughout the body, including its presence in various tissues and organs wuxiapptec.comfda.gov. Key parameters include bioavailability, plasma protein binding, and volume of distribution fda.govmdpi.com. Animal models like rats, dogs, and monkeys are commonly used due to their physiological similarities to humans, with monkeys often considered the closest in terms of genetic homology biotechfarm.co.ilwuxiapptec.commdpi.com.
Specific detailed research findings on the absorption and distribution dynamics of this compound in preclinical models were not found in the available literature.
Metabolism studies investigate how a drug is chemically altered by the body, primarily by enzymes, into metabolites biotechfarm.co.ilfda.govwuxiapptec.com. Characterization of these metabolic pathways and identification of metabolites are vital for assessing potential efficacy, toxicity, and drug-drug interactions fda.govwuxiapptec.comchemrxiv.org. Preclinical in vitro and in vivo studies in animals are used to identify metabolic behaviors and excretion pathways wuxiapptec.com.
Specific detailed research findings on the metabolic pathways and metabolite characterization of this compound in preclinical models were not found in the available literature.
Excretion studies determine how a drug and its metabolites are eliminated from the body, typically via urine, bile, and feces biotechfarm.co.ilfda.govnih.gov. Understanding excretion profiles is critical for assessing a drug's safety profile and ensuring it does not accumulate to toxic levels biotechfarm.co.il. Animal models, such as rats, dogs, and monkeys, are utilized, and studies often involve monitoring both parent drug and metabolite excretion patterns biotechfarm.co.ilnih.gov. Dogs have shown to be reliable predictors of human urinary excretion iu.edunih.gov.
Specific detailed research findings on the excretion profiles of this compound in animal models were not found in the available literature.
Dose-response relationships describe how the magnitude of a biological response changes with varying doses of a compound, while exposure-response relationships link the systemic exposure (e.g., plasma concentration) to the observed effect europa.eufda.goveuropa.euwikipedia.org. These relationships are fundamental in preclinical development for determining effective and safe dose ranges and for predicting drug behavior in humans europa.eufda.goveuropa.euwikipedia.orgfda.gov. They help in selecting optimal dosing regimens and understanding the balance between benefit and risk europa.eueuropa.eu.
Specific detailed research findings on the dose-response and exposure-response relationships of this compound were not found in the available literature.
Preclinical Safety and Toxicity Evaluations
Preclinical safety and toxicity evaluations are a mandatory part of drug development, conducted to assess the potential harmful effects of a drug candidate before human clinical trials fda.govevotec.comcriver.comhuborganoids.nlnih.gov. These studies aim to identify potential target organs for toxicity, assess reversibility of effects, and establish safety parameters for clinical monitoring fda.gov. Various types of toxicity studies are conducted, including acute, subchronic, developmental, reproductive, and genotoxicity studies criver.comnih.gov. These evaluations help in determining the maximum tolerated dose (MTD) and the no-observed-effect level (NOEL) in animal models epo-berlin.comnih.gov. They are typically performed in compliance with Good Laboratory Practice (GLP) standards fda.gov.
Specific detailed research findings from preclinical safety and toxicity evaluations of this compound were not found in the available literature.
Clinical Research and Therapeutic Explorations
Clinical Safety and Tolerability Research
Clinical safety and tolerability research is a cornerstone of drug development, designed to characterize the nature, frequency, and severity of adverse events associated with a compound. For Biriperone, specific detailed findings from clinical trials regarding its safety and tolerability are not extensively reported in the publicly available scientific literature. In general, such research aims to provide a comprehensive understanding of a drug's safety profile across different patient populations and treatment durations.
Extrapyramidal symptoms (EPS) are a group of movement disorders that can be associated with certain pharmacological agents, particularly those affecting the dopaminergic system. These symptoms include dystonia, akathisia, parkinsonism, and tardive dyskinesia nih.govwikipedia.org. Analyses in this area would typically quantify the incidence and severity of each type of EPS, often comparing them to placebo or active comparators. Risk factors for EPS, such as dose, patient demographics, and history of previous EPS, would also be investigated nih.gov. For this compound, specific research findings detailing the incidence and severity of extrapyramidal symptoms have not been identified in the reviewed literature.
Metabolic and cardiovascular safety assessments evaluate a compound's impact on key physiological systems, including weight, glucose and lipid metabolism, and cardiac function. This involves monitoring parameters such as blood pressure, heart rate, electrocardiogram (ECG) changes (e.g., QTc prolongation), and metabolic markers (e.g., fasting glucose, HbA1c, lipid panel) aboutscience.eu. For this compound, specific detailed research findings from clinical studies on its metabolic and cardiovascular safety profiles are not extensively documented in publicly accessible sources. Such assessments are critical to understand the long-term safety implications of a drug, particularly for chronic treatments aboutscience.eunih.gov.
Patient Subgroup and Biomarker Research
Patient subgroup and biomarker research aims to identify characteristics that predict a patient's response to treatment or their susceptibility to side effects. This area is crucial for advancing personalized medicine, tailoring treatments to individual patient profiles.
Genetic polymorphisms, or variations in an individual's DNA, can significantly influence drug pharmacokinetics (how the body processes a drug) and pharmacodynamics (how a drug affects the body), thereby impacting both therapeutic response and the occurrence of side effects wjon.orgnih.govscirp.orgjmaj.jpoatext.com. Research in this area would investigate specific genetic variations (e.g., single nucleotide polymorphisms or SNPs) in genes encoding drug-metabolizing enzymes (e.g., cytochrome P450 enzymes), drug transporters (e.g., P-glycoprotein), or drug targets, and correlate them with this compound's efficacy and adverse event profile wjon.orgnih.govjmaj.jpoatext.com. For this compound, specific studies detailing the influence of genetic polymorphisms on its response or side effects have not been found in the available literature.
Phenotypic predictors are observable characteristics of a patient (e.g., clinical symptoms, demographic factors, disease severity, or comorbidities) that can predict how well they will respond to a particular therapy nih.govnih.gov. Research in this area involves identifying and validating these characteristics through statistical analyses of clinical trial data. Such predictors can help clinicians select the most appropriate treatment for individual patients. For this compound, specific research findings on phenotypic predictors of its therapeutic outcome are not available in the reviewed public domain.
Synthesis, Formulation, and Quality Research
Medicinal Chemistry and Synthetic Route Development
Medicinal chemistry plays a crucial role in designing and synthesizing drug candidates, with synthetic route development being a cornerstone for efficient and scalable production. Route scouting systematically explores alternative synthetic pathways, aiming for cost-effectiveness, efficiency, high yield, and purity, while also considering scalability and environmental impact. adesisinc.com
Early synthetic strategies for Biriperone would have focused on establishing a viable route to construct its complex molecular architecture. While specific details on the very first synthesis of this compound are not extensively detailed in the provided search results, the general approach for complex molecules often involves multi-step syntheses. For compounds with similar structural complexities, such as abiraterone (B193195) acetate (B1210297), initial syntheses might involve reactions like Suzuki coupling or the formation of tosylhydrazones as intermediates, followed by cross-coupling reactions and acetylation. clockss.orgchemicalbook.com These early routes, while proving feasibility, often face challenges such as high production costs, formation of by-products, and difficulties in purification. clockss.org
Optimization of synthetic pathways for scalability is a critical phase in drug development, aiming to transition from laboratory-scale synthesis to industrial production. This involves improving yields, reducing costs, minimizing waste, and simplifying purification processes. For example, in the synthesis of related compounds, improvements have been made by optimizing reaction conditions, such as the choice of base, to reduce by-product formation and eliminate the need for extensive chromatographic purifications. clockss.orggoogle.com Techniques like parallel synthesis, computational chemistry, high-throughput screening, and automated synthesis equipment are integral to this optimization, allowing for rapid evaluation of reaction conditions and scalability. adesisinc.com
This compound, as indicated by its synonyms like "centbutindole, (+-)-isomer," "(R)-isomer," and "(S)-isomer," exists as stereoisomers. nih.gov Stereoselective synthesis is crucial for compounds with chiral centers, as different stereoisomers can exhibit distinct pharmacological activities. This type of synthesis aims for the preferential formation of one product stereoisomer (enantiomer or diastereomer) over others. libguides.comethz.ch Strategies for achieving stereoselectivity include using chiral starting materials (chiral pool), separating enantiomeric mixtures (resolution) at various synthesis stages, or employing chiral auxiliaries to direct the formation of new stereocenters with defined relative configurations. ethz.ch The control of stereoselectivity can be influenced by factors such as steric hindrance and the choice of reagents, which can dictate the favored approach of reactants to a chiral center. libguides.com While specific details for this compound's stereoselective synthesis are not provided, these general principles would apply.
Pharmaceutical Formulation Science
Pharmaceutical formulation science focuses on transforming a raw drug substance into a stable, effective, and patient-friendly dosage form.
The development of investigational formulations for this compound would involve exploring various excipients and manufacturing processes to create suitable drug products. These formulations are designed to optimize drug delivery and performance. For oral administration, formulations often involve microparticles or controlled-release systems. google.comgoogle.com The process of formulation development is iterative, with various formulations being evaluated to optimize drug bioavailability and achieve the required therapeutic dose. googleapis.com This can involve testing for penetration through biological membranes, such as skin for transdermal delivery, or intestinal membranes for oral delivery, using diffusion cells. googleapis.com
Enhancing the bioavailability of a drug is a primary goal in pharmaceutical formulation, especially for compounds with poor solubility. This compound's physicochemical properties, such as its XLogP3 of 2.8 and TPSA of 39.34, suggest it might face solubility challenges. nih.govdrugcentral.org Strategies to improve bioavailability often include:
Particle Size Reduction: "Top-down" methods like micronization or nanonization of drug crystals in the presence of surfactants are standard approaches to improve the dissolution rate and, consequently, bioavailability of poorly soluble drugs. researchgate.netnih.gov
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form can significantly enhance solubility and dissolution. researchgate.net
Salt Formation and Cocrystals: Forming salts or cocrystals can alter the physicochemical properties of the drug, leading to improved solubility and intrinsic dissolution rates. For instance, multicomponent crystal forms have shown substantial enhancements in solubility and dissolution for other poorly soluble drugs. nih.gov
Lipid- and Polymer-Based Drug Delivery Systems: Self-nanoemulsifying drug delivery systems (SNEDDS) and solid lipid nanoparticles (SLN) can improve drug solubility and provide a large interfacial area for absorption, increasing bioavailability. researchgate.net
Penetration Enhancers: For transdermal applications, specific mixtures of chemical penetration enhancers can significantly increase skin permeability to active ingredients. googleapis.comjustia.com
The effectiveness of these strategies is often evaluated through in vitro dissolution and permeability measurements, followed by mathematical modeling to predict the fraction of the dose absorbed. nih.gov
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H26FN3O | nih.govscbt.com |
| Molecular Weight | 391.5 g/mol | nih.govbiosynth.com |
| XLogP3 | 2.8 | nih.gov |
| TPSA | 39.34 Ų | drugcentral.org |
| Melting Point | 168 °C (for this compound-d4) | biosynth.com |
| CAS Number | 42021-34-1 | biosynth.comscbt.com |
| PubChem CID | 68663 | nih.gov |
Table 2: General Strategies for Enhancing Bioavailability
| Strategy | Mechanism of Action |
| Particle Size Reduction | Increases surface area, leading to improved dissolution rate. |
| Amorphous Solid Dispersions | Enhances solubility by converting crystalline form to a higher energy amorphous state. |
| Salt Formation / Cocrystals | Modifies crystal lattice energy, improving solubility and dissolution. |
| Lipid/Polymer-Based Systems | Enhances solubility and provides larger interfacial area for absorption. |
| Penetration Enhancers | Increases permeability across biological membranes. |
Stability and Purity Assessments of Formulations
The stability of a pharmaceutical formulation, including those containing this compound, is a critical attribute that ensures the product maintains its quality, efficacy, and safety throughout its shelf life. Stability assessments involve subjecting formulations to various environmental conditions, such as different temperatures, humidity levels, and light exposure, to understand their degradation pathways and rates. The objective is to establish appropriate storage conditions and retest periods or expiration dates. Purity assessments are conducted in conjunction with stability studies to monitor the formation of degradation products and to ensure the API and its formulation remain within acceptable purity limits over time.
For pharmaceutical compounds, purity analysis can be achieved using techniques like Ultra-Performance Liquid Chromatography (UPLC). A UPLC system typically consists of a pump, diode array detector, autosampler, auto injector, and column cooler/heater. For instance, purity analysis can be performed using an Agilent Poroshell 120 EC-C18 column (4.6×50 mm, 2.7 m) at a column temperature of 35°C. The mobile phase might consist of 20 mM ammonium (B1175870) acetate (pH 5.50) as Mobile Phase A and a mixture of methanol (B129727) and acetonitrile (B52724) (70:30, v/v) as Mobile Phase B justia.com. The stability of analytical solutions is also crucial, with studies often showing that drug standards and samples can remain stable for a specified period, for example, up to 40 hours at 25±2°C turkjps.org.
Process Chemistry and Manufacturing Research
Process chemistry and manufacturing research for an API like this compound focus on developing and optimizing synthetic routes to ensure efficient, scalable, and reproducible production of the compound with desired quality attributes. This involves defining the chemical reaction steps, selecting appropriate starting materials, reagents, and solvents, and establishing critical process parameters. The goal is to achieve a robust manufacturing process that consistently yields the API with high purity and acceptable impurity profiles.
While specific details for this compound's manufacturing process are not publicly available, general pharmaceutical manufacturing processes typically involve several stages, including chemical synthesis, purification, drying, and packaging niir.org. The synthesis phase involves multiple chemical reaction steps from starting materials to intermediates, followed by purification steps to produce the final product geneesmiddeleninformatiebank.nl. Reactor systems, purification equipment (e.g., filtration units, HPLC systems), and drying units are essential machinery in this process niir.org.
Impurity Profiling and Control Strategies
Impurity profiling is a fundamental aspect of pharmaceutical development, involving the detection, identification, structural elucidation, and quantitative determination of organic, inorganic, and residual solvent impurities in bulk drug substances and pharmaceutical formulations contractpharma.comiajps.comgoogle.comgoogle.com. Impurities can originate from various sources, including starting materials, reagents, intermediate compounds, by-products of synthesis, and degradation products formed during manufacturing or storage contractpharma.com.
Control strategies are implemented to minimize impurity formation and ensure their levels remain within acceptable limits, typically guided by International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A for new drug substances and ICH Q3B for new drug products) iajps.comresearchgate.net. These strategies often involve:
Tightly controlled reaction conditions : Optimizing reaction parameters at crucial steps to prevent the formation of new impurities or control their levels fda.gov.
Use of high-quality starting materials and solvents : Employing superior grade raw materials to obviate the production of by-products or unknown entities fda.gov.
Robust purification strategies : Implementing effective purification steps, such as High-Performance Liquid Chromatography (HPLC), to remove contaminants and reaction by-products niir.orgiconplc.com.
Process capability assessment : Demonstrating that the synthetic process itself has a high impurity rejection efficiency, potentially reducing the need for routine analytical testing for certain impurities nih.gov.
Setting specifications : Establishing appropriate specifications for impurities in starting materials, intermediates, and the final drug substance/product based on acceptable limits and batch data iajps.comresearchgate.netnih.govmdpi.com.
Good Manufacturing Practice (GMP) Considerations in Production
Good Manufacturing Practice (GMP) is a comprehensive system for ensuring that pharmaceutical products are consistently produced and controlled according to quality standards appropriate for their intended use and as required by marketing authorization who.intispe.orgwho.int. GMP aims to minimize risks inherent in pharmaceutical production that cannot be eliminated through final product testing alone, such as cross-contamination, mix-ups, and false labeling who.intispe.org.
Key GMP considerations in the production of this compound, or any API, include:
Quality Management System : Implementing a robust pharmaceutical quality system that covers all aspects of production ispe.orgeuropa.eu.
Personnel : Ensuring qualified and trained production and quality control personnel with adequate education and experience who.intmabxience.com.
Premises and Equipment : Designing, constructing, and maintaining manufacturing facilities to meet cleanliness and safety requirements, including proper cleaning and sanitizing procedures ispe.orgmabxience.comfda.gov. Equipment must be suitable for its intended use, regularly maintained, and calibrated ispe.orgmabxience.com.
Documentation : Establishing detailed written procedures (Standard Operating Procedures, SOPs) for every process that could affect product quality, from raw material receipt to finished product release ispe.orgwho.int. All manufacturing activities, quality controls, and corrective actions must be meticulously recorded to ensure complete product traceability niir.orgispe.org.
Raw Material Control : Maintaining detailed, approved specifications for all starting materials, solvents, and reagents to ensure their suitability for use geneesmiddeleninformatiebank.nlresearchgate.net.
In-process Controls (IPCs) : Implementing controls at critical steps of the manufacturing process to monitor and ensure consistency and quality geneesmiddeleninformatiebank.nleuropa.eu.
Process Validation : Adequately validating the manufacturing process to demonstrate that it consistently produces a product meeting predefined quality attributes geneesmiddeleninformatiebank.nlnih.gov.
Analytical Method Validation for Quality Assurance
Analytical method validation is a crucial activity in the pharmaceutical industry to confirm that the analytical procedures used for specific tests are suitable for their intended purposes turkjps.orgiconplc.compharmascholars.com. These validated methods are essential for assessing the quality of APIs and drug products at release and throughout their stability studies iconplc.com. Validation parameters are typically guided by ICH guidelines (e.g., ICH Q2(R1)) mdpi.comresearchgate.netpharmascholars.comgoogleapis.com.
For this compound, or any pharmaceutical compound, the validation process of analytical methods (e.g., HPLC, UV spectrophotometry) would typically include the assessment of the following parameters:
Specificity/Selectivity : Ensuring the method's ability to accurately identify and quantify the analyte in the presence of other components, such as impurities, degradants, and excipients mdpi.com. Forced degradation studies are often conducted to demonstrate the stability-indicating capability of the method pharmascholars.comgoogleapis.com.
Linearity : Evaluating the method's capacity to produce results directly proportional to the concentration of the analyte within a specified range turkjps.orgmdpi.comresearchgate.netpharmascholars.com. This is typically demonstrated by a linear calibration curve with a high correlation coefficient (e.g., r² > 0.999) turkjps.orgresearchgate.net.
Accuracy : Determining the closeness of agreement between the true value and the measured value. This is often assessed by recovery studies at different concentration levels (e.g., 50%, 100%, and 150%) with acceptable percentage recoveries (e.g., 98% to 102%) turkjps.orgpharmascholars.comresearchgate.net.
Precision : Assessing the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as relative standard deviation (%RSD) (e.g., NMT 2.0%) mdpi.compharmascholars.comresearchgate.net.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantified mdpi.compharmascholars.com.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy mdpi.compharmascholars.com.
Robustness : Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature) mdpi.compharmascholars.comresearchgate.net.
System Suitability : Tests performed before or during the analysis to ensure the chromatographic system is functioning correctly and meets predefined criteria for resolution, tailing factor, and theoretical plates mdpi.compharmascholars.com.
These validation parameters ensure the reliability, quality, and consistency of analytical results, which are critical for quality assurance and the release of this compound and its formulations.
Challenges, Opportunities, and Future Research Directions
Current Status and Unmet Needs in Biriperone Research
The current status of this compound research, while not explicitly detailed in the provided search results, can be inferred to face common challenges inherent in drug discovery and development. The pharmaceutical industry generally grapples with the complexity of biological systems, the vastness of biomedical datasets, and the high costs and lengthy timelines associated with bringing new compounds to market globenewswire.com. Unmet needs in the broader context of drug research include the demand for more effective and affordable treatments, particularly for chronic diseases, and a deeper understanding of disease mechanisms and drug actions cda-amc.canih.govtargetedonc.com. For a compound like this compound, specific unmet needs in its research would likely revolve around fully elucidating its precise mechanism of action, identifying optimal therapeutic indications, and understanding its pharmacodynamic and pharmacokinetic profiles in detail. There is a continuous need for novel therapies that can prolong survival and improve quality of life without severe side effects cda-amc.catargetedonc.com.
Addressing Limitations in Existing this compound Studies
Existing studies on this compound, similar to other research endeavors, may encounter various limitations that can influence the interpretation and generalizability of findings. Common methodological limitations in research include issues with sample size, lack of available or reliable data, and the specific methods or instruments used for data collection wordvice.comaje.comenago.com. For instance, an insufficient sample size can hinder the ability of statistical tests to identify significant relationships within a dataset enago.com. Other limitations can arise from research design, such as a lack of randomization, blinding, or appropriate comparator arms frontiersin.org. Furthermore, biases, including selection bias or publication bias, can affect study legitimacy and the representativeness of data frontiersin.orgd-nb.info.
To address these limitations in this compound research, future studies should prioritize:
Rigorous Study Design: Implementing randomized, controlled, and blinded experimental designs to enhance internal validity.
Adequate Sample Sizes: Ensuring statistically powered studies to detect meaningful effects and improve the reliability of results.
Comprehensive Data Collection: Employing diverse and robust methods for data acquisition to minimize data limitations and ensure completeness.
The following table outlines common limitations in research studies and their potential implications:
| Category of Limitation | Description | Potential Implication |
| Methodological | Insufficient sample size, lack of randomization, absence of control groups, or issues with data collection instruments. wordvice.comaje.comenago.comfrontiersin.org | May lead to unreliable or inaccurate results, limiting the generalizability of findings. d-nb.info |
| Data-related | Lack of available or reliable data, incomplete datasets, or reliance on self-reported data. aje.comenago.com | Can result in incomplete conclusions or biased interpretations. enago.com |
| Research Process | Time constraints, access to information, or potential cultural/researcher biases. aje.com | May affect the scope, depth, or objectivity of the study. wordvice.comaje.com |
Potential for Drug Repurposing or Novel Applications
Drug repurposing, also known as drug repositioning, is a promising strategy in drug discovery that involves identifying new therapeutic indications for existing drugs or compounds nih.govfrontiersin.orgplos.org. This approach offers significant advantages, including reduced time, risks, and costs compared to traditional de novo drug discovery, as repurposed compounds have already undergone initial safety and toxicity assessments frontiersin.orgplos.orgnih.gov.
For this compound, its known chemical structure and any existing biological activity profiles make it a candidate for repurposing. By leveraging its established properties, researchers could explore its potential in treating diseases beyond its originally intended scope. This involves:
Bioinformatics and Data Mining: Analyzing vast biological and chemical databases to identify latent relationships between this compound and various gene targets or pathological conditions frontiersin.orgplos.orgdrugtargetreview.com.
Computational Modeling: Utilizing in silico approaches to predict new drug-target associations or simulate its interactions with different biological systems frontiersin.orgplos.org.
Phenotypic Screening: Testing this compound against a wide range of disease models to uncover unanticipated therapeutic effects.
The identification of novel applications for this compound could extend its commercial viability and open new markets, contributing to more efficient drug development frontiersin.org.
Advanced Methodological Approaches in this compound Research
The future of this compound research will undoubtedly benefit from the integration of advanced methodological approaches, enhancing the understanding of its mechanism of action and potential applications.
Advanced imaging techniques offer non-invasive ways to visualize biological processes and drug distribution within living systems, providing crucial insights for drug development consensus.app. Techniques such as multiparametric magnetic resonance imaging (mpMRI), positron emission tomography (PET), single-photon emission computed tomography (SPECT), and micro-ultrasound (microUS) have revolutionized diagnosis and management in various medical fields consensus.appnih.govmdpi.comnih.gov.
In this compound research, these techniques could be applied to:
Pharmacokinetic and Pharmacodynamic Studies: Track the distribution of this compound in tissues, assess its binding to target receptors, and observe its real-time effects on cellular and physiological processes in vivo.
Target Engagement: Use molecular imaging probes to confirm if this compound is reaching and interacting with its intended biological targets.
Disease Progression Monitoring: Evaluate the compound's impact on disease biomarkers or pathological changes over time, offering a more precise assessment of therapeutic efficacy.
These advanced imaging modalities enable a more tailored and precise approach to understanding drug action and disease modification mdpi.com.
"Omics" technologies provide a holistic view of biological systems by enabling the large-scale study of molecules such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) biobide.comnih.gov. The integration of multiple omics platforms, often referred to as "trans-omics" or "multi-omics," is crucial for a comprehensive understanding of complex biological processes and drug-host interactions teknoscienze.comnih.gov.
For this compound, applying omics technologies could:
Elucidate Mechanism of Action: Identify the specific genes, proteins, or metabolic pathways modulated by this compound, providing a detailed understanding of its cellular and molecular effects biobide.com.
Biomarker Discovery: Uncover novel biomarkers indicative of this compound's efficacy, potential off-target effects, or patient response, which are vital for personalized medicine biobide.comnih.gov.
Predictive Toxicology: Analyze changes in gene expression or protein profiles to predict potential adverse effects at early stages of research.
Drug Resistance Mechanisms: Investigate how cells or organisms respond to this compound treatment over time, identifying mechanisms of resistance or adaptation.
By integrating data from different omics levels, researchers can construct detailed molecular networks, unveiling new pathways and interactions that advance mechanistic understanding nih.gov.
In the context of this compound research, AI and ML can be leveraged for:
Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to predict novel drug targets that this compound might interact with or modulate biobide.comroche.com.
Lead Optimization: ML models can predict this compound's binding affinity to target proteins, optimize its chemical structure for improved efficacy or reduced off-target effects, and assess its pharmacokinetics and toxicity profiles researchgate.netroche.com.
Drug Repurposing: AI can mine existing literature and databases to identify new indications for this compound by recognizing patterns in its known biological activities and disease signatures frontiersin.orgdrugtargetreview.commednexus.orgresearchgate.net.
Virtual Screening: AI-driven platforms can rapidly screen thousands of virtual molecular structures, simulating their interactions with therapeutic targets, which could lead to novel this compound derivatives or synergistic combinations roche.com.
The integration of AI with big data and omics technologies is reshaping the drug discovery landscape, promising to overcome existing challenges and drive personalized medicine globenewswire.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
